molecular formula C15H10F2O4 B6408697 4-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-54-0

4-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408697
CAS RN: 1261982-54-0
M. Wt: 292.23 g/mol
InChI Key: XVWFGGZEHSOPQY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% (4-F2-3-F5-MCPBA, 95%) is a powerful fluoro-substituted aromatic carboxylic acid. It is a white to yellowish-white crystalline powder that is soluble in water, alcohol, and other organic solvents. It is used in scientific research applications such as organic synthesis, drug development, and the production of pharmaceuticals.

Mechanism of Action

4-F2-3-F5-MCPBA, 95% functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. It inhibits COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 reduces inflammation and pain.
Biochemical and Physiological Effects
4-F2-3-F5-MCPBA, 95% has anti-inflammatory and analgesic effects. It inhibits the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. It has also been shown to have anti-tumor effects, as it has been shown to inhibit the growth and spread of tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-F2-3-F5-MCPBA, 95% in lab experiments include its solubility in water, alcohol, and other organic solvents; its ability to inhibit COX-2; and its anti-inflammatory and analgesic effects. The main limitation of using 4-F2-3-F5-MCPBA, 95% in lab experiments is that it is a relatively new compound and there is still a lack of research on its long-term effects.

Future Directions

Future research on 4-F2-3-F5-MCPBA, 95% should focus on its long-term effects, its potential for drug development, and its efficacy in treating various diseases and conditions. Studies should also be conducted to determine its optimal dosage and the best methods for administering it. Additionally, research should be conducted to determine the potential for using 4-F2-3-F5-MCPBA, 95% as an adjuvant in cancer therapy.

Synthesis Methods

4-F2-3-F5-MCPBA, 95% is synthesized through a two-step process. The first step involves the reaction of 3-fluoro-5-methoxycarbonylphenyl benzoic acid with potassium fluoride in the presence of a base such as sodium hydroxide. This results in the formation of 4-fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid. The second step involves the recrystallization of the product from a solution of methanol and water.

Scientific Research Applications

4-F2-3-F5-MCPBA, 95% is used in a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, in drug development, and in organic synthesis. It is also used as a reagent in the synthesis of other compounds such as 4-fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzamide and 4-fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzaldehyde.

properties

IUPAC Name

4-fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)9-4-8(5-11(17)6-9)13-7-10(16)2-3-12(13)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFGGZEHSOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691523
Record name 3',5-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261982-54-0
Record name 3',5-Difluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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